![molecular formula C25H36N2O4 B3818877 3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B3818877.png)
3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide
Vue d'ensemble
Description
3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide is a chemical compound that belongs to the class of piperidine compounds. It is commonly referred to as CX-5461 and is known for its potential as a therapeutic drug in the treatment of cancer. CX-5461 is a selective inhibitor of RNA polymerase I, which is responsible for the synthesis of ribosomal RNA.
Mécanisme D'action
CX-5461 selectively inhibits RNA polymerase I, which is responsible for the synthesis of ribosomal RNA. This inhibition leads to the disruption of ribosome biogenesis and the induction of DNA damage response pathways. CX-5461 has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells. Additionally, CX-5461 has been shown to enhance the sensitivity of cancer cells to DNA-damaging agents, such as cisplatin and doxorubicin.
Biochemical and Physiological Effects
CX-5461 has been shown to have several biochemical and physiological effects, including the inhibition of ribosome biogenesis, the induction of DNA damage response pathways, and the modulation of the p53 pathway. CX-5461 has also been shown to induce G1 cell cycle arrest and apoptosis in cancer cells. Additionally, CX-5461 has been shown to enhance the sensitivity of cancer cells to DNA-damaging agents.
Avantages Et Limitations Des Expériences En Laboratoire
CX-5461 has several advantages for lab experiments, including its selectivity for RNA polymerase I and its ability to induce DNA damage response pathways. However, CX-5461 also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the research on CX-5461, including the development of more potent and selective inhibitors of RNA polymerase I, the identification of biomarkers that can predict the response to CX-5461, and the investigation of the combination of CX-5461 with other drugs for the treatment of cancer. Additionally, further studies are needed to determine the safety and efficacy of CX-5461 in humans.
Applications De Recherche Scientifique
CX-5461 has been extensively studied for its potential as a therapeutic drug in the treatment of cancer. It has been shown to be effective against a wide range of cancer types, including breast cancer, ovarian cancer, and leukemia. CX-5461 works by selectively inhibiting RNA polymerase I, which is overexpressed in cancer cells. This inhibition leads to the disruption of ribosome biogenesis and the induction of DNA damage response pathways, ultimately resulting in cancer cell death.
Propriétés
IUPAC Name |
3-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-3-yl]-N-[(2,4-dimethoxyphenyl)methyl]propanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O4/c1-30-22-12-11-21(23(16-22)31-2)17-26-24(28)13-10-20-9-6-14-27(18-20)25(29)15-19-7-4-3-5-8-19/h7,11-12,16,20H,3-6,8-10,13-15,17-18H2,1-2H3,(H,26,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWFZNXCYCLGIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)CCC2CCCN(C2)C(=O)CC3=CCCCC3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.